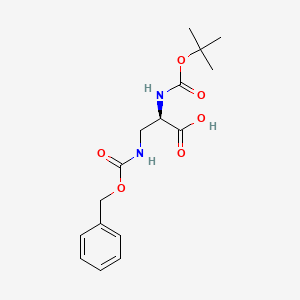

(R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid

Übersicht

Beschreibung

®-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group of an amino acid precursor using tert-butoxycarbonyl (Boc) anhydride. This is followed by the introduction of the benzyloxycarbonyl (Cbz) group to the other amino functionality. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of ®-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid may involve automated synthesis processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

Hydrolysis: Removal of the protecting groups under acidic or basic conditions.

Oxidation: Conversion of the benzyloxy group to a carboxylic acid.

Reduction: Reduction of the benzyloxycarbonyl group to a benzylamine.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane for Boc removal; hydrogenation for Cbz removal.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Major Products

The major products formed from these reactions include the deprotected amino acid, benzylamine, and carboxylic acid derivatives, depending on the specific reaction conditions employed.

Wissenschaftliche Forschungsanwendungen

®-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and prodrugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid largely depends on its role as a protected amino acid derivative. In biochemical applications, the compound can be deprotected to release the active amino acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved include enzyme active sites where the amino acid can act as a substrate or inhibitor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-3-(((Benzyloxy)carbonyl)amino)-2-amino-propanoic acid: Lacks the tert-butoxycarbonyl group, making it less stable under certain conditions.

®-3-amino-2-((tert-butoxycarbonyl)amino)propanoic acid: Lacks the benzyloxycarbonyl group, affecting its reactivity and protection profile.

Uniqueness

®-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis and biochemical research.

Biologische Aktivität

(R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, known by its CAS number 81306-93-6, is a synthetic amino acid derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This compound exhibits unique biological activities that warrant detailed exploration.

The molecular formula of this compound is C₁₆H₂₂N₂O₆, with a molecular weight of 338.36 g/mol. The compound is characterized by the presence of multiple functional groups, including carbonyl and amino groups, which contribute to its biological activity.

The biological activity of this compound primarily arises from its ability to interact with specific biological targets. It acts as a substrate for various enzymes involved in metabolic pathways and can also function as an inhibitor for certain receptors. The benzyloxy and tert-butoxycarbonyl groups enhance its lipophilicity, facilitating cellular uptake and interaction with target proteins.

Biological Activity Overview

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro, potentially through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Neuroprotective Properties : There is evidence suggesting neuroprotective effects, which could be beneficial in neurodegenerative diseases. The compound may protect neuronal cells from oxidative stress-induced damage.

Case Study 1: Antitumor Activity

In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively triggers programmed cell death.

Case Study 2: Anti-inflammatory Mechanism

A study conducted on lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6, key inflammatory mediators. These findings suggest that it may serve as a potential therapeutic agent for inflammatory diseases.

Data Table: Biological Activities

Safety Profile

While exploring the biological activities, it is essential to consider the safety profile of this compound. The compound has been classified with precautionary statements indicating potential risks such as skin irritation and respiratory issues upon exposure. Proper handling and storage conditions are recommended to mitigate these risks.

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMSMVGTLTVHLK-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.